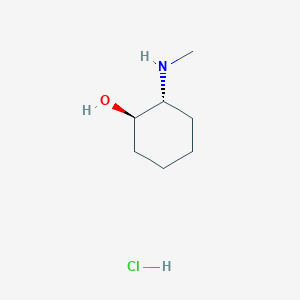![molecular formula C10H13NO3 B1369086 3-[(3-Methoxyphenyl)amino]propanoic acid CAS No. 3334-67-6](/img/structure/B1369086.png)
3-[(3-Methoxyphenyl)amino]propanoic acid
Übersicht
Beschreibung
3-[(3-Methoxyphenyl)amino]propanoic acid is an organic compound with the CAS Number: 3334-67-6 . It has a molecular weight of 195.22 and its IUPAC name is 3-(3-methoxyanilino)propanoic acid . It is a powder in physical form .
Synthesis Analysis
The compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The InChI code of the compound is 1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) . The molecular formula is C10H13NO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It is a powder in physical form and has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogenation
3-[(3-Methoxyphenyl)amino]propanoic acid can be produced via electrochemical hydrogenation. Electrosynthesis is used for double bond hydrogenation in methoxyphenyl propenoic acids, yielding methoxyphenyl propanoic acids under specific electrocatalytic conditions (Korotaeva et al., 2011).
Antioxidant and Anti-Inflammatory Activities
Some derivatives of this compound, specifically amino acid conjugates with nifedipine, have shown significant antioxidant and anti-inflammatory activities. These compounds are synthesized and evaluated for their biological properties (Subudhi & Sahoo, 2011).
Corrosion Inhibition
Cysteine-based Schiff's bases, including compounds related to this compound, have been studied for their corrosion inhibition properties on mild steel. These studies include weight loss, electrochemical study, and quantum chemical calculations to determine the efficiency and adsorption behaviors (Gupta et al., 2016).
Structural Investigation
Structural investigation of related compounds, like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopy, and DFT calculations has been conducted. These studies provide insights into molecular interactions and stabilization forces in these compounds (Venkatesan et al., 2016).
Phytotoxic and Mutagenic Effects
Certain cinnamic acid derivatives, including methoxyphenyl propanoic acids, have been evaluated for their phytotoxicity and genotoxicity. These studies are crucial in assessing the toxicological potential of these compounds (Jităreanu et al., 2013).
Renewable Building Block for Benzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to this compound, has been explored as a renewable building block for benzoxazine ring formation. This approach paves the way for sustainable material science applications (Trejo-Machin et al., 2017).
Ring Closure Studies
Research on the ring closure of related compounds like 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid provides valuable information on the formation of specific organic structures and their susceptibility to various reactions (Brown et al., 1971).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
3-[(3-Methoxyphenyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in gene expression, influencing the production of proteins involved in various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that its stability can be influenced by various factors, including temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage effects is crucial for determining its therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown and synthesis of biomolecules, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. This distribution can affect its activity and interactions with other biomolecules, determining its overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its role in cellular processes .
Eigenschaften
IUPAC Name |
3-(3-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIWAHDCGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589453 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3334-67-6 | |
| Record name | N-(3-Methoxyphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















